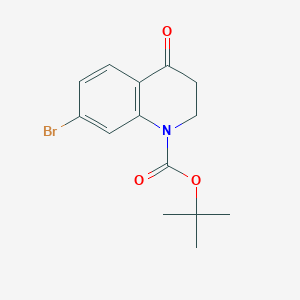

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate

Description

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a brominated dihydroquinoline derivative characterized by a tert-butyl carbamate group at the 1-position, a ketone at the 4-position, and a bromine substituent at the 7-position on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for the development of opioid receptor modulators and other bioactive molecules . Its structure combines a rigid quinoline core with functional groups that enable diverse reactivity, such as Suzuki couplings or nucleophilic substitutions facilitated by the bromine atom.

Propriétés

IUPAC Name |

tert-butyl 7-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUVVIPLFNGFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724450 | |

| Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-67-8 | |

| Record name | 1,1-Dimethylethyl 7-bromo-3,4-dihydro-4-oxo-1(2H)-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate typically involves multi-step organic reactions. One common method includes:

Starting Material: The synthesis often begins with a quinoline derivative.

Bromination: Introduction of the bromine atom at the 7th position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Oxidation: Formation of the carbonyl group at the 4th position through oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Various substituted quinoline derivatives.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized quinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline can exhibit antimicrobial properties. Studies have shown that derivatives of quinoline possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Properties

Quinoline derivatives have been investigated for their anticancer effects. Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline has been shown to inhibit the proliferation of cancer cells in vitro. For instance, a study demonstrated that modifications in the quinoline structure could enhance cytotoxicity against specific cancer cell lines .

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. Such inhibition can be crucial in drug metabolism studies and the design of drugs with fewer side effects due to altered metabolic pathways .

Synthesis and Organic Chemistry Applications

1. Synthetic Intermediate

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify it further for various applications, including the synthesis of biologically active compounds .

2. Building Block for Drug Development

The compound's structure makes it a valuable building block in the pharmaceutical industry. Researchers utilize it to develop novel therapeutic agents that target specific diseases through structural modification techniques .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various quinoline derivatives, including tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Proliferation

In vitro assays conducted on human cancer cell lines demonstrated that tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline effectively reduced cell viability at specific concentrations. This finding highlights its potential role in cancer therapeutics and warrants further investigation into its mechanism of action .

Mécanisme D'action

The mechanism of action of Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carbonyl group could play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate and related compounds:

Key Observations :

Substituent Position and Reactivity: The 7-bromo substituent in the target compound contrasts with the 6-bromomethyl group in compound 10. The latter’s bromomethyl group enables alkylation reactions (e.g., with naphthalene derivatives), while the 7-bromo substituent may favor aromatic cross-coupling reactions (e.g., Suzuki-Miyaura) due to its position on the electron-deficient quinoline ring . The tert-butyl carbamate group at the 1-position (quinoline) or 2-position (isoquinoline) acts as a protecting group for amines, enhancing stability during synthesis. Its removal under acidic conditions (e.g., HCl/EtOAc) is a common step in generating free amines for further functionalization .

Core Structure Differences: The dihydroquinoline core in the target compound vs. the dihydroisoquinoline core in the analog from alters the molecule’s planarity and electronic properties. Isoquinolines generally exhibit higher basicity and distinct pharmacological profiles compared to quinolines, which may influence biological activity .

Synthetic Utility: Compound 11, derived from compound 10, demonstrates the versatility of brominated dihydroquinolines in generating bioactive molecules. The naphthalene moiety in compound 11 likely enhances lipophilicity and receptor binding affinity, a strategy applicable to the target compound if functionalized similarly .

This suggests that tert-butyl carbamate derivatives may generally require standard laboratory precautions (e.g., gloves, ventilation) .

Activité Biologique

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 326.19 g/mol. This compound belongs to the quinoline class, which is known for various biological activities including antibacterial, antiviral, and anticancer properties.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit a range of antimicrobial activities. A study highlighted the antibacterial effects of 4-hydroxyquinoline derivatives, suggesting that similar structural motifs in this compound may confer similar properties. The ability to inhibit bacterial growth makes these compounds potential candidates for developing new antibiotics .

Antiviral and Anticancer Activities

The compound has been associated with antiviral and anticancer activities as well. For instance, derivatives of quinoline have been shown to possess anti-HIV properties, indicating that this compound could be explored further in the context of viral infections and cancer treatment .

The biological activity of this compound is likely related to its ability to interfere with critical biological pathways in pathogens or cancer cells. For example, some quinoline derivatives act as inhibitors of specific enzymes crucial for the survival and replication of viruses and bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies demonstrate that modifications in the quinoline scaffold can significantly enhance biological activity. For instance, the introduction of bromine at the 7-position has been linked to increased potency against certain pathogens .

Case Studies

- Anti-HIV Activity : A series of studies have shown that compounds similar to tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline can inhibit HIV integrase, a key enzyme in the viral life cycle. This inhibition results in decreased viral replication and presents a potential therapeutic avenue for HIV treatment .

- Antibacterial Efficacy : In vitro studies have demonstrated that compounds within this class exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising alternative for antibiotic resistance issues .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.19 g/mol |

| CAS Number | 1187927-67-8 |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Room temperature |

Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a brominated precursor undergoes coupling with allyl alcohols using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2-(di-tert-butylphosphino)-1-phenylindole as a ligand in anhydrous DMF. The reaction is heated to 100°C for 2 hours, followed by extraction with diethyl ether and purification via silica gel chromatography (hexane:ethyl acetate = 15:1) to yield the product in ~66% yield .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Key peaks include δ 9.82 ppm (aldehyde proton, t, J = 1.5 Hz), δ 7.58 ppm (aromatic proton, d, J = 8.4 Hz), and δ 1.52 ppm (tert-butyl protons). Carbon signals at δ 201.8 (ketone) and δ 154.0 (carbamate carbonyl) confirm functional groups .

- HRMS : Used to validate molecular weight (e.g., calculated [M+Na]⁺ for C₁₇H₂₃NO₃Na) .

Advanced Research Questions

Q. How can the bromo substituent be functionalized for structure-activity relationship (SAR) studies?

The bromine atom serves as a versatile handle for derivatization:

- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(OAc)₂) and boronic acids in DMF/water .

- Buchwald-Hartwig Amination : Introduce amines via Pd/Xantphos catalysis for nitrogen-containing analogs .

- Amide Formation : Activate carboxylic acid intermediates (if generated) using EDCI/DMAP in dichloromethane, followed by coupling with amines .

Q. What role does this compound play in the development of opioid receptor ligands?

Derivatives of the tetrahydroquinoline (THQ) core, such as tert-butyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, are intermediates in synthesizing mixed-efficacy µ-opioid receptor (MOR)/δ-opioid receptor (DOR) ligands. Substituents at the 6-position (e.g., benzyl, cyclohexylmethyl) modulate receptor binding and pharmacokinetic properties .

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .

- X-ray Crystallography : Determine absolute configuration using SHELX software for refinement. For example, SHELXL refines small-molecule structures with high-resolution data .

Q. What are the best practices for handling and storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.